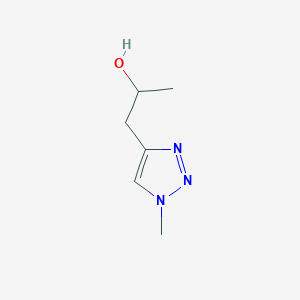

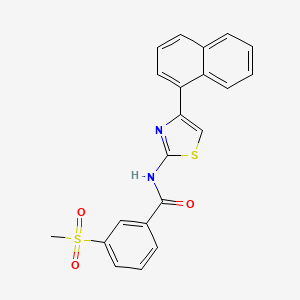

![molecular formula C7H10F3NO3 B2532758 6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid CAS No. 1909347-88-1](/img/structure/B2532758.png)

6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various 6-oxa-1-azaspiro[3.3]heptane derivatives has been explored in several studies. One paper describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that provides a convenient entry point to novel compounds and is a chemical space complementary to piperidine ring systems . Another study reports the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in Pd-catalyzed aryl amination reactions . Additionally, a practical and scalable two-step process for synthesizing a key intermediate of the antibiotic drug candidate TBI-223, which is a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed .

Molecular Structure Analysis

The molecular structure of 6-oxa-1-azaspiro[3.3]heptane derivatives is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a tetrahedral atom is shared between two rings. This structure is a key feature in the synthesis of a spirocyclic oxetane-fused benzimidazole, where the spirocyclic oxetane is converted into o-cycloalkylaminoacetanilides for oxidative cyclizations . The X-ray crystal structure of the resultant tetracyclic system confirms the presence of the spirocyclic framework .

Chemical Reactions Analysis

The reactivity of 6-oxa-1-azaspiro[3.3]heptane derivatives has been explored in various chemical reactions. For instance, electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of different stabilisation reactions of the intermediate . The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have also been investigated, demonstrating that the isolation as a sulfonic acid salt yields a more stable and more soluble product, which enables access to a wider range of reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-oxa-1-azaspiro[3.3]heptane derivatives are influenced by their unique molecular structure. The improved synthesis of 2-oxa-6-azaspiro[3.3]heptane as a sulfonate salt enhances its stability and solubility, which is beneficial for its application in various chemical reactions . The reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been shown to maintain the integrity of the 5-oxa-6-azaspiro[2.4]heptane fragment, indicating the robustness of the spirocyclic structure under these conditions .

Applications De Recherche Scientifique

Improved Synthesis and Solubility Enhancements

An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, highlighting its isolation as a sulfonic acid salt, has demonstrated enhanced stability and solubility. These properties enable broader reaction condition applicability, thereby facilitating its use in various scientific research applications (van der Haas et al., 2017).

Novel Spirocyclic Azetidines Synthesis

Research into novel angular azaspiro[3.3]heptanes has led to the development of gem-difluoro and gem-dimethyl variants, achieved through efficient synthesis sequences. This work provides valuable building blocks for drug discovery, presenting a methodological advancement for the synthesis of functionalized derivatives (Guérot et al., 2011).

Amino Acid Analogues for Drug Design

The synthesis of novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These amino acids, due to their structural uniqueness, are added to the family of sterically constrained amino acids, finding potential use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Manufacturing Route Development for MCHr1 Antagonist

Process development work has culminated in an efficient manufacturing route to a MCHr1 antagonist. This development includes a scalable method to synthesize the 6-oxa-2-azaspiro[3.3]heptane building block, showcasing its utility in the development of therapeutic agents (Golden et al., 2016).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

A novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane and related spirocyclic oxetanes has been developed. This method facilitates the synthesis of ring-fused benzimidazole derivatives, illustrating the versatility of spirocyclic compounds in synthesizing complex molecular structures (Gurry et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

6-oxa-1-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2HF3O2/c1-2-6-5(1)3-7-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWKUJHIWYOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12COC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909347-88-1 |

Source

|

| Record name | 6-oxa-1-azaspiro[3.3]heptane trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

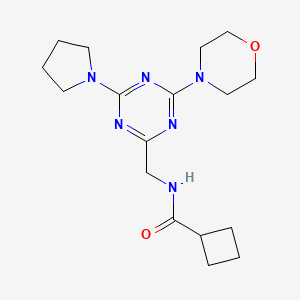

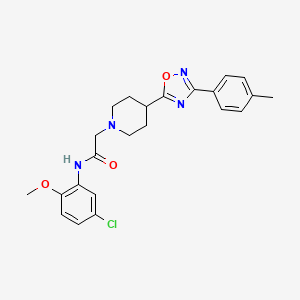

![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)

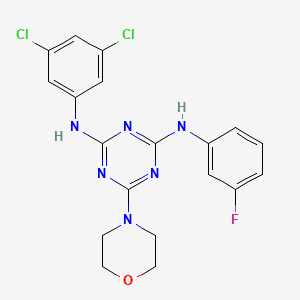

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

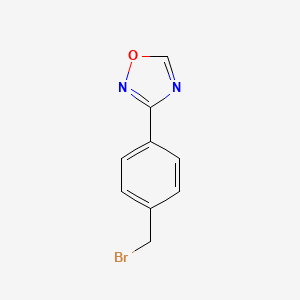

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)

![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)